N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide
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Overview
Description
N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable synthetic routes that can be adapted for large-scale production. The use of nickel-catalyzed reactions and other efficient catalytic systems is likely to be employed to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, amine derivatives, and substituted imidazole compounds. These products are of interest due to their potential biological and chemical activities.
Scientific Research Applications
N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for controlling cell growth, proliferation, and apoptosis, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: Similar in structure but with different alkyl substitutions.
N-(3-chloro-1,-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: A precursor in the synthesis of imidazole-based compounds.
Uniqueness
N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C22H21N3O/c1-2-3-8-21(26)23-18-11-9-15(10-12-18)22-24-19-13-16-6-4-5-7-17(16)14-20(19)25-22/h4-7,9-14H,2-3,8H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
QPHGAYNLKMAUOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N2 |
Origin of Product |
United States |
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